3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid
Description
This compound is a structurally complex organic molecule featuring a biphenyl moiety, a tert-butoxycarbonyl (Boc)-protected amino group, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group on a propanoic acid backbone. The Boc group provides amine protection during synthetic processes, while the TBDMS group offers steric shielding and acid-labile protection for the hydroxyl group . The biphenyl substituent enhances lipophilicity, which may influence solubility and interaction with biological targets.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO5Si/c1-25(2,3)31-24(30)27-21(23(28)29)22(32-33(7,8)26(4,5)6)20-16-14-19(15-17-20)18-12-10-9-11-13-18/h9-17,21-22H,1-8H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCRRPMMHYQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid, commonly referred to as Boc-D-Bip(4,4')-OH, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.41 g/mol
- CAS Number : 128779-47-5
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications. The following sections detail specific activities and studies.
1. Antimicrobial Activity
Research has indicated that compounds similar to Boc-D-Bip(4,4')-OH exhibit antimicrobial properties. For instance, studies have shown that derivatives of biphenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by disrupting cell wall synthesis .
2. Kinase Inhibition
In vitro studies have assessed the inhibitory effects of this compound on various kinases. It has been noted that biphenyl-containing compounds can selectively inhibit certain protein kinases involved in cancer progression. For example, a related study detailed the selectivity of compounds on a panel of 342 protein kinases, highlighting the potential for targeted cancer therapies .
Case Studies
The proposed mechanism for the biological activity of Boc-D-Bip(4,4')-OH involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparisons
Protective Groups: The target compound’s TBDMS group distinguishes it from analogs like the compound in , which lacks this protection. TBDMS enhances stability under basic conditions but requires acidic or fluoride-based deprotection . The Boc group is common across all analogs, offering base-sensitive amine protection, whereas the Cbz group in requires hydrogenolysis for removal .
In contrast, the piperidinyl group in introduces nitrogen-based functionality, which may alter polarity and hydrogen-bonding capacity . The butanoic acid chain in increases molecular weight and may enhance conformational flexibility compared to the propanoic acid backbone of the target compound .
Physicochemical Properties :
- The TBDMS group significantly increases the target compound’s molecular weight (~507.77 g/mol estimated) compared to (341.40 g/mol) and (355.43 g/mol), likely reducing aqueous solubility but improving membrane permeability .
- The stereospecific hydroxy group in introduces chirality, which could influence binding affinity in biological systems, whereas the TBDMS-oxy group in the target compound eliminates this stereochemical complexity .
Synthetic and Functional Applications: The target compound’s orthogonal protection strategy (Boc + TBDMS) is advantageous in multi-step syntheses, enabling sequential deprotection. This contrasts with ’s Cbz-Boc combination, which requires distinct deprotection conditions .
Research Findings and Implications
- Synthetic Utility : The Boc and TBDMS groups in the target compound enable precise control over reactivity during synthesis, as demonstrated in ’s protocols for analogous compounds .
- Bioactivity Potential: While direct bioactivity data are absent, the biphenyl moiety is common in pharmacologically active molecules (e.g., kinase inhibitors), suggesting the target compound could serve as a precursor in drug discovery .
- Hazard Considerations : Similar compounds (e.g., ) exhibit hazards such as skin/eye irritation (H315, H319), underscoring the need for careful handling of the target compound .
Q & A
Basic: What are the key steps in synthesizing this compound, and how do protecting groups influence the strategy?
Methodological Answer:
The synthesis typically involves three stages: (1) constructing the biphenyl core, (2) introducing the Boc (tert-butoxycarbonyl) and TBDMS (tert-butyldimethylsilyl) protecting groups, and (3) coupling these moieties to the propanoic acid backbone.
- Biphenyl Formation : Suzuki-Miyaura coupling is commonly used for biphenyl synthesis, ensuring regioselectivity .
- Protecting Groups : The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA), while TBDMS is added using TBDMS-Cl and imidazole in DMF . These groups prevent undesired side reactions during subsequent steps, such as amine oxidation or hydroxyl group participation.
Basic: How do pH and temperature affect the stability of the Boc and TBDMS groups?
Methodological Answer:
- Boc Group : Stable under basic and neutral conditions but cleaved under strong acids (e.g., TFA or HCl in dioxane). Avoid prolonged exposure to temperatures >80°C to prevent premature deprotection .
- TBDMS Group : Sensitive to fluoride ions (e.g., TBAF) and acidic conditions (pH <4). Stability is maintained in neutral/basic aqueous solutions up to 60°C .
Experimental Tip: Monitor deprotection kinetics using HPLC or TLC with iodine staining to optimize conditions .
Advanced: How can stereochemical integrity be ensured at the amino and hydroxyl-bearing carbons?
Methodological Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (R)- or (S)-configured amino acids, to control stereochemistry .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling or enzymatic resolution to maintain configuration during biphenyl formation .
- Characterization : Confirm stereochemistry via X-ray crystallography or chiral HPLC with a cyclodextrin-based column .
Advanced: What purification challenges arise due to similar polarities of intermediates, and how are they resolved?
Methodological Answer:
- Challenge : The Boc and TBDMS groups introduce similar hydrophobicity, complicating separation by standard silica gel chromatography.
- Solution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For large-scale purification, consider countercurrent chromatography (CCC) to resolve closely eluting species .
- Validation : Confirm purity via ¹H/¹³C NMR integration and high-resolution mass spectrometry (HRMS) .
Advanced: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR identifies proton environments (e.g., biphenyl aromatic protons at δ 7.4–7.8 ppm, TBDMS methyl groups at δ 0.1–0.3 ppm) .
- HRMS : Confirms molecular weight (expected [M+H]⁺ ~529.3 g/mol) and detects impurities .
- FT-IR : Verifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and hydroxyl absence (post-TBDMS protection) .
Advanced: How can stability under reaction conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to varying temperatures (25–80°C), pH (1–12), and solvents (DMF, THF, DCM). Monitor degradation via LC-MS at intervals (0h, 24h, 72h) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, TBDMS cleavage rates increase exponentially above 60°C .
Advanced: What strategies enable selective deprotection of Boc or TBDMS without side reactions?
Methodological Answer:
- Sequential Deprotection :
- Selectivity Validation : Confirm stepwise deprotection via MALDI-TOF MS and ¹H NMR peak integration for amine and hydroxyl protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
